H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH
Overview
Description
The compound H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH is a peptide composed of a sequence of amino acids: tyrosine, glutamic acid, valine, histidine, histidine, glutamine, lysine, leucine, valine, phenylalanine, and phenylalanine. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, peptide synthesis is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The synthesized peptides are then purified using techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Fluorescent dyes like FITC (fluorescein isothiocyanate) under basic conditions.
Major Products
The major products of these reactions depend on the specific modifications. For example, oxidation of cysteine residues results in disulfide-linked peptides, while substitution with fluorescent dyes yields labeled peptides.
Scientific Research Applications
Chemistry
Peptides like H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH are used as model compounds to study peptide synthesis, structure, and reactivity. They help in understanding the principles of peptide chemistry and developing new synthetic methodologies.
Biology
In biology, such peptides are used to study protein-protein interactions , enzyme-substrate relationships, and cellular signaling pathways. They serve as tools to dissect the molecular mechanisms underlying various biological processes.
Medicine
Peptides have therapeutic potential in treating diseases. They can act as hormones, enzyme inhibitors, or antimicrobial agents . Research on peptides like this compound aims to develop new drugs for conditions like cancer, diabetes, and infectious diseases.
Industry
In the industrial sector, peptides are used in cosmetics, food additives, and as catalysts in chemical reactions. Their unique properties make them valuable in various applications, from skincare products to enhancing food flavors.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides like H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PHE-OH can interact with receptors, enzymes, or other proteins to exert their effects. These interactions often involve binding to specific sites on target molecules, leading to changes in their activity or function. The molecular targets and pathways involved vary widely, depending on the peptide’s role in biological systems.
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-OH: A similar peptide with a slight variation in the sequence.
H-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-PheAla-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala-OH: Another peptide with an extended sequence.
Uniqueness
The uniqueness of this compound lies in its specific sequence, which determines its structure and function. The presence of two histidine residues and two phenylalanine residues may confer unique binding properties and biological activities compared to other peptides.
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H99N17O16/c1-39(2)29-52(68(100)88-60(41(5)6)69(101)84-53(31-42-15-9-7-10-16-42)65(97)86-56(71(103)104)32-43-17-11-8-12-18-43)82-62(94)49(19-13-14-28-72)80-63(95)50(24-26-57(74)90)81-66(98)54(33-45-35-75-37-77-45)83-67(99)55(34-46-36-76-38-78-46)85-70(102)59(40(3)4)87-64(96)51(25-27-58(91)92)79-61(93)48(73)30-44-20-22-47(89)23-21-44/h7-12,15-18,20-23,35-41,48-56,59-60,89H,13-14,19,24-34,72-73H2,1-6H3,(H2,74,90)(H,75,77)(H,76,78)(H,79,93)(H,80,95)(H,81,98)(H,82,94)(H,83,99)(H,84,101)(H,85,102)(H,86,97)(H,87,96)(H,88,100)(H,91,92)(H,103,104)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,59-,60-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLPDRBVMCWMCN-JQNWNMCVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H99N17O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745550 | |
Record name | L-Tyrosyl-L-alpha-glutamyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1446.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152286-31-2 | |
Record name | L-Tyrosyl-L-alpha-glutamyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.